molecular formula C25H26BrNO5 B14945569 methyl 1-{6-bromo-3-[(4-methylphenyl)carbamoyl]-2-oxo-3,4-dihydro-2H-chromen-4-yl}cyclohexanecarboxylate

methyl 1-{6-bromo-3-[(4-methylphenyl)carbamoyl]-2-oxo-3,4-dihydro-2H-chromen-4-yl}cyclohexanecarboxylate

Cat. No.: B14945569
M. Wt: 500.4 g/mol
InChI Key: IPYNTEYSDJYJDG-UHFFFAOYSA-N
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Description

METHYL 1-[6-BROMO-2-OXO-3-(4-TOLUIDINOCARBONYL)-3,4-DIHYDRO-2H-CHROMEN-4-YL]-1-CYCLOHEXANECARBOXYLATE is a complex organic compound with a unique structure that includes a brominated chromenone core, a toluidinocarbonyl group, and a cyclohexanecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-[6-BROMO-2-OXO-3-(4-TOLUIDINOCARBONYL)-3,4-DIHYDRO-2H-CHROMEN-4-YL]-1-CYCLOHEXANECARBOXYLATE typically involves multiple stepsThe final step involves esterification with cyclohexanecarboxylic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

METHYL 1-[6-BROMO-2-OXO-3-(4-TOLUIDINOCARBONYL)-3,4-DIHYDRO-2H-CHROMEN-4-YL]-1-CYCLOHEXANECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

METHYL 1-[6-BROMO-2-OXO-3-(4-TOLUIDINOCARBONYL)-3,4-DIHYDRO-2H-CHROMEN-4-YL]-1-CYCLOHEXANECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 1-[6-BROMO-2-OXO-3-(4-TOLUIDINOCARBONYL)-3,4-DIHYDRO-2H-CHROMEN-4-YL]-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets. The brominated chromenone core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The toluidinocarbonyl group may also play a role in binding to biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 1-[6-BROMO-2-OXO-3-(4-TOLUIDINOCARBONYL)-3,4-DIHYDRO-2H-CHROMEN-4-YL]-1-CYCLOHEXANECARBOXYLATE is unique due to its combination of a brominated chromenone core, a toluidinocarbonyl group, and a cyclohexanecarboxylate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C25H26BrNO5

Molecular Weight

500.4 g/mol

IUPAC Name

methyl 1-[6-bromo-3-[(4-methylphenyl)carbamoyl]-2-oxo-3,4-dihydrochromen-4-yl]cyclohexane-1-carboxylate

InChI

InChI=1S/C25H26BrNO5/c1-15-6-9-17(10-7-15)27-22(28)20-21(25(24(30)31-2)12-4-3-5-13-25)18-14-16(26)8-11-19(18)32-23(20)29/h6-11,14,20-21H,3-5,12-13H2,1-2H3,(H,27,28)

InChI Key

IPYNTEYSDJYJDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2C(C3=C(C=CC(=C3)Br)OC2=O)C4(CCCCC4)C(=O)OC

Origin of Product

United States

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